molecular formula C12H11FN2O2 B1613021 4,5-Diethoxy-3-fluorophthalonitrile CAS No. 474554-45-5

4,5-Diethoxy-3-fluorophthalonitrile

Cat. No. B1613021
Key on ui cas rn: 474554-45-5
M. Wt: 234.23 g/mol
InChI Key: QUKCZYZZKGEXNQ-UHFFFAOYSA-N
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Patent
US07244730B2

Procedure details

After dissolving the 1,2-dibromo-4,5-diethoxy-3-fluorobenzene (480 g) in dimethylformamide (1400 ml), copper cyanide (345 g) was added and the mixture was stirred at 150° C. for 3 hours. Saturated aqueous ammonia was added to the reaction mixture, and then the mixture was stirred overnight and extraction was performed with toluene. The organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure and the residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate) to yield the title compound (513 g) as white crystals.
Quantity
480 g
Type
reactant
Reaction Step One
Quantity
345 g
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH3:10])[C:5]([O:11][CH2:12][CH3:13])=[C:4]([F:14])[C:3]=1Br.[Cu](C#N)[C:17]#[N:18].N.[CH3:22][N:23](C)C=O>>[CH2:12]([O:11][C:5]1[C:4]([F:14])=[C:3]([C:22]#[N:23])[C:2](=[CH:7][C:6]=1[O:8][CH2:9][CH3:10])[C:17]#[N:18])[CH3:13]

Inputs

Step One
Name
Quantity
480 g
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1)OCC)OCC)F)Br
Name
Quantity
345 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
1400 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 150° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (solvent: n-hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC=1C(=C(C(C#N)=CC1OCC)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 513 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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